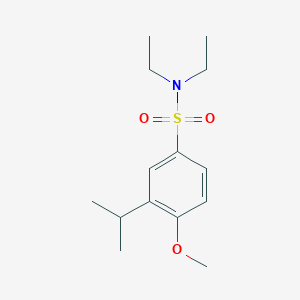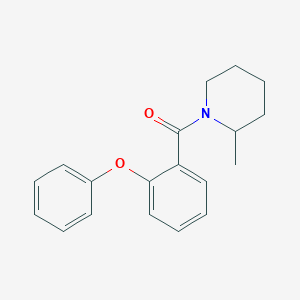
N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamide, also known as sulfaquinoxaline, is a chemical compound that belongs to the sulfa drugs class. It is widely used in the field of veterinary medicine as an antibacterial and antiprotozoal agent. Sulfaquinoxaline is a sulfonamide derivative that is known for its broad-spectrum activity against various bacterial and protozoal infections.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline involves the inhibition of bacterial and protozoal dihydropteroate synthase, which is an essential enzyme in the folate biosynthesis pathway. By inhibiting this enzyme, N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline prevents the synthesis of folic acid, which is required for the production of nucleic acids and proteins in bacteria and protozoa. This leads to the inhibition of bacterial and protozoal growth and replication.
Biochemical and Physiological Effects:
Sulfaquinoxaline has been shown to have a high degree of efficacy against various bacterial and protozoal infections. It has also been shown to have a low toxicity profile and is generally well-tolerated by animals. Sulfaquinoxaline has been found to be rapidly absorbed and distributed throughout the body, with high concentrations found in the liver, kidneys, and lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfaquinoxaline has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it a cost-effective option for researchers. It also has a broad-spectrum activity, which makes it useful for studying a wide range of bacterial and protozoal infections. However, N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline has some limitations for lab experiments. It has been shown to have a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline has been shown to have some cross-resistance with other sulfa drugs, which may limit its usefulness in certain contexts.
Direcciones Futuras
There are several potential future directions for the study of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline. One area of interest is the development of more effective and targeted formulations of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline for the treatment of bacterial and protozoal infections. Another area of interest is the exploration of the potential use of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline in the treatment of other diseases, such as cancer. Additionally, there is a need for further research into the mechanism of action of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline involves the reaction of 3-isopropyl-4-methoxyaniline with diethyl sulfate, followed by the reaction of the resulting product with sulfanilic acid. The final product is obtained by the reaction of the intermediate product with sodium hydroxide. The overall synthesis process is a multistep process that requires careful control of reaction conditions and purification steps.
Aplicaciones Científicas De Investigación
Sulfaquinoxaline has been extensively studied for its antibacterial and antiprotozoal properties. It has been used to treat various bacterial infections, including respiratory and urinary tract infections, as well as protozoal infections such as coccidiosis in animals. Sulfaquinoxaline has also been studied for its potential use in the treatment of malaria in humans.
Propiedades
IUPAC Name |
N,N-diethyl-4-methoxy-3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-6-15(7-2)19(16,17)12-8-9-14(18-5)13(10-12)11(3)4/h8-11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPDTCVMWBJNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-methoxy-3-(propan-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5121842.png)
![2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5121848.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)


![N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5121902.png)


![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)
![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)